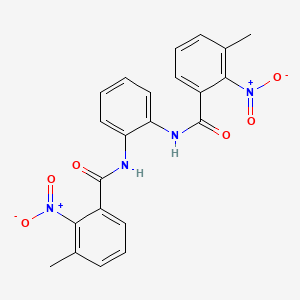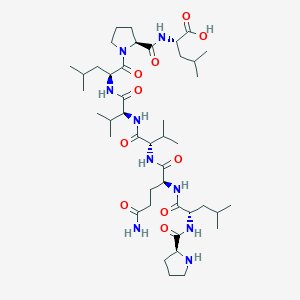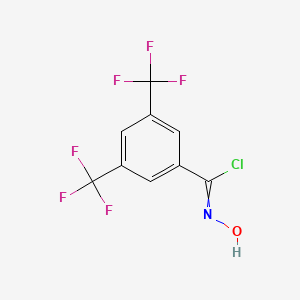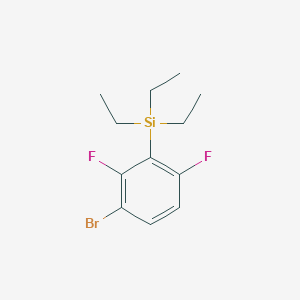![molecular formula C13H21ClN2OS B12612558 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 880356-14-9](/img/structure/B12612558.png)
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a synthetic compound with a unique structure that includes a pyridinium core, a carbamoyl group, and a hexylsulfanyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyridinium intermediate with a carbamoyl chloride derivative under acidic conditions.
Attachment of the Hexylsulfanyl Side Chain: The hexylsulfanyl side chain is attached through a nucleophilic substitution reaction, where the pyridinium intermediate is reacted with a hexylthiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyridinium derivatives.
Applications De Recherche Scientifique
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoyl-1-methylpyridin-1-ium chloride: Similar structure but lacks the hexylsulfanyl side chain.
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Contains a carboxybenzyl group instead of a hexylsulfanyl group.
Uniqueness
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to its hexylsulfanyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Propriétés
Numéro CAS |
880356-14-9 |
|---|---|
Formule moléculaire |
C13H21ClN2OS |
Poids moléculaire |
288.84 g/mol |
Nom IUPAC |
1-(hexylsulfanylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-3-4-5-9-17-11-15-8-6-7-12(10-15)13(14)16;/h6-8,10H,2-5,9,11H2,1H3,(H-,14,16);1H |
Clé InChI |
CDFZXMUIUXPYCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B12612479.png)



![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)





![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
